molecular formula C8H8ClN5 B1519748 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1018473-22-7

1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1519748
M. Wt: 209.63 g/mol
InChI Key: IMTBRUGOHDBTTL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the final product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include information about the reactants, products, and conditions of the reactions.



Physical And Chemical Properties Analysis

This would include information about the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.


Scientific Research Applications

Synthesis and Characterization

Research into pyrazole derivatives, including those structurally related to 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine, has focused on their synthesis and structural characterization. One study details the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This work demonstrates the compound's versatile framework for engaging in various biological activities, confirmed through crystallographic analysis and theoretical physical and chemical property calculations (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Another avenue of research explores the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This study highlights the compound's ability to serve as a basis for developing agents with significant antimicrobial and insecticidal activities, suggesting its relevance in agricultural and public health sectors (Deohate & Palaspagar, 2020).

Anti-tubercular Activity

Research into nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including derivatives of the core structure of interest, has been conducted to develop new anti-tubercular agents. In vitro and in silico studies were carried out to identify active agents against Mycobacterium tuberculosis, showcasing the compound's potential as a lead for further development in tuberculosis treatment (Vavaiya et al., 2022).

Anticancer and Anti-inflammatory Agents

Derivatives of 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine have been investigated for their anticancer and anti-inflammatory properties. One study synthesizes novel pyrazolopyrimidines derivatives, assessing their efficacy as anticancer and anti-5-lipoxygenase agents. The research findings suggest that these compounds hold promise as therapeutic agents in oncology and inflammation-related conditions (Rahmouni et al., 2016).

Material Science Applications

Apart from biomedical applications, compounds structurally related to 1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine have potential applications in material science, particularly in the synthesis of novel materials with unique properties. Research in this area focuses on the development of stable betainic pyrimidinaminides, exploring their stability and reactivity for potential applications in new material synthesis (Schmidt, 2002).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and other hazards. It would also include information about how to handle the compound safely.


Future Directions

This would involve a discussion of potential future research directions. It could include potential applications of the compound, questions that remain to be answered, or new methods that could be used to study the compound.


properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c1-5-2-7(10)14(13-5)8-3-6(9)11-4-12-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTBRUGOHDBTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670396
Record name 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

CAS RN

1018473-22-7
Record name 1-(6-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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